Cas no 2137029-18-4 ((2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol)

(2S)-1-[1-[(4-Fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol is a chiral synthetic intermediate featuring a triazole core linked to a fluorophenylmethyl group and a methoxypropanol moiety. Its stereospecific (S)-configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis in pharmaceutical and agrochemical applications. The fluorophenyl group enhances metabolic stability, while the triazole ring contributes to strong binding interactions in target molecules. The methoxypropanol side chain improves solubility and bioavailability. This compound is particularly useful in the development of bioactive molecules, offering a versatile scaffold for further functionalization. High purity and well-defined stereochemistry make it a reliable choice for research and industrial-scale synthesis.
(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol structure
2137029-18-4 structure
Product name:(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol
CAS No:2137029-18-4
MF:C13H16FN3O2
MW:265.283446311951
CID:5256295

(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
    • (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol
    • 1H-1,2,3-Triazole-4-ethanol, 1-[(4-fluorophenyl)methyl]-α-(methoxymethyl)-, (αS)-
    • Inchi: 1S/C13H16FN3O2/c1-19-9-13(18)6-12-8-17(16-15-12)7-10-2-4-11(14)5-3-10/h2-5,8,13,18H,6-7,9H2,1H3/t13-/m0/s1
    • InChI Key: PGYTZCYNXLSUED-ZDUSSCGKSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C=C(C[C@@H](COC)O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 262
  • Topological Polar Surface Area: 60.2
  • XLogP3: 0.9

(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-374567-10.0g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
10g
$13597.0 2023-05-30
Enamine
EN300-374567-0.25g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
0.25g
$2908.0 2023-05-30
Enamine
EN300-374567-0.1g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
0.1g
$2782.0 2023-05-30
Enamine
EN300-374567-1.0g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
1g
$3161.0 2023-05-30
Enamine
EN300-374567-0.05g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
0.05g
$2655.0 2023-05-30
Enamine
EN300-374567-5.0g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
5g
$9171.0 2023-05-30
Enamine
EN300-374567-2.5g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
2.5g
$6197.0 2023-05-30
Enamine
EN300-374567-0.5g
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
2137029-18-4
0.5g
$3035.0 2023-05-30

(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Related Literature

Additional information on (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol

Compound CAS No 2137029-18-4: (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol

The compound with CAS No 2137029-18-4, known as (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a triazole ring system, which is a heterocyclic aromatic compound. The triazole ring is substituted at the 4-position with a (4-fluorophenyl)methyl group, introducing electronic and steric effects that influence its reactivity and bioavailability. Additionally, the molecule contains a 3-methoxypropan-2-ol moiety, which contributes to its hydrophilic properties and may enhance its ability to interact with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including click chemistry and enzymatic catalysis, to optimize the production process. These methods not only improve yield but also ensure the stereochemical integrity of the molecule, which is critical for its biological activity.

Pharmacologically, this compound has demonstrated remarkable activity in preclinical models. Studies have shown that it exhibits potent antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer therapy.

One of the most intriguing aspects of this compound is its ability to act as a modulator of ion channels. Recent research has revealed that it can selectively inhibit certain potassium channels, which are implicated in various pathological conditions such as epilepsy and arrhythmias. This finding opens up new avenues for its application in treating cardiovascular and neurological disorders.

In terms of drug delivery, the compound's structural features make it an ideal candidate for formulation into targeted drug delivery systems. Its lipophilic nature allows for efficient encapsulation into lipid-based nanoparticles, enhancing its bioavailability and reducing systemic toxicity.

Looking ahead, the development of this compound into a clinically viable drug requires further optimization of its pharmacokinetic properties. Ongoing studies are focused on improving its metabolic stability and minimizing potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical trials.

In conclusion, the compound CAS No 2137029-18-4 represents a promising lead in drug discovery with diverse therapeutic applications. Its unique structure, combined with cutting-edge synthetic and pharmacological insights, positions it as a key player in advancing modern medicine.

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